molecular formula C18H20N4O B11127515 N-[2-(1H-indol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

N-[2-(1H-indol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B11127515
M. Wt: 308.4 g/mol
InChI Key: QABGVPBWVDUKGX-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a compound that features both indole and indazole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common motif in natural products and pharmaceuticals, while the indazole ring is known for its bioactivity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves the coupling of an indole derivative with an indazole derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the indazole and the amine group of the indole .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide or nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the indole or indazole rings .

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The indole and indazole rings are known to interact with a variety of biological targets, which can lead to diverse pharmacological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C18H20N4O/c23-18(17-14-6-2-3-7-15(14)20-21-17)19-10-12-22-11-9-13-5-1-4-8-16(13)22/h1,4-5,8-9,11H,2-3,6-7,10,12H2,(H,19,23)(H,20,21)

InChI Key

QABGVPBWVDUKGX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

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